
1-(3,4-Dimethylphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethylphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability, while the piperidine and pyrimidine moieties are known to engage in hydrogen bonding with target proteins.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has shown cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of signaling cascades associated with cell survival and death .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been reported to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction may lead to therapeutic effects in conditions such as depression and anxiety disorders .
Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxicity of this compound against FaDu hypopharyngeal tumor cells demonstrated a significant reduction in cell viability compared to control treatments. The IC50 value was determined to be lower than that of conventional chemotherapeutics like bleomycin .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor growth rates when compared to untreated controls. Histopathological analysis revealed significant apoptosis in tumor tissues .
Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption characteristics with moderate bioavailability observed in preliminary studies. Further research is required to establish detailed pharmacokinetic parameters such as half-life and metabolism pathways .
科学的研究の応用
Anticancer Activity
The compound has shown promising results in anticancer research. Studies have indicated that derivatives featuring similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of Telomerase Activity : Research has highlighted the importance of telomerase in cancer cell proliferation. Compounds with a similar structural framework demonstrated notable telomerase inhibitory activity against gastric cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer properties .
- Cell Line Studies : A series of studies evaluated related compounds against multiple cancer types, including prostate, colon, and renal cancers. Notably, one derivative achieved sub-micromolar IC50 values (0.67 µM for prostate cancer), indicating strong potential as an anticancer agent .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound A | Prostate | 0.67 |
Compound B | Colon | 0.80 |
Compound C | Renal | 0.87 |
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Positive allosteric modulators targeting muscarinic receptors have been explored for their efficacy in conditions such as Alzheimer's disease and schizophrenia . The piperidine component may enhance receptor binding and modulation.
Case Studies
Several studies have documented the efficacy of structurally similar compounds:
- Zheng et al. Study : Focused on novel derivatives that inhibited telomerase activity in gastric cancer cell lines, showing significant promise for further development into therapeutic agents .
- Mansour et al. Study : Investigated the anticancer properties of 1,3,4-oxadiazole derivatives, revealing potent activity against leukemia cell lines .
- El-Din et al. Study : Examined sulfonamide derivatives with urea linkages for their antiproliferative activities across various cancer types, demonstrating broad-spectrum efficacy .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-12-3-4-15(9-13(12)2)26-18(28)25-14-5-7-27(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,14H,5-8H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFUZBHGASPXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。